molecular formula C21H19NO2S2 B2718991 N-((5-benzoylthiophen-2-yl)methyl)-3-(phenylthio)propanamide CAS No. 1797078-49-9

N-((5-benzoylthiophen-2-yl)methyl)-3-(phenylthio)propanamide

Cat. No.: B2718991
CAS No.: 1797078-49-9
M. Wt: 381.51
InChI Key: SBTKHUMUPMEUHO-UHFFFAOYSA-N
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Description

N-((5-benzoylthiophen-2-yl)methyl)-3-(phenylthio)propanamide is a complex organic compound that features a thiophene ring substituted with a benzoyl group and a phenylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-benzoylthiophen-2-yl)methyl)-3-(phenylthio)propanamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the 5-benzoylthiophene intermediate. This intermediate is then subjected to a series of reactions, including alkylation and amidation, to introduce the phenylthio and propanamide groups.

    Preparation of 5-benzoylthiophene: This can be achieved through the Friedel-Crafts acylation of thiophene using benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Alkylation: The 5-benzoylthiophene is then alkylated using an appropriate alkylating agent to introduce the benzyl group.

    Amidation: The final step involves the reaction of the alkylated intermediate with 3-(phenylthio)propanoic acid or its derivatives under suitable conditions to form the desired amide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-((5-benzoylthiophen-2-yl)methyl)-3-(phenylthio)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring and the phenylthio group can be oxidized under strong oxidizing conditions.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-((5-benzoylthiophen-2-yl)methyl)-3-(phenylthio)propanamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its anti-inflammatory and analgesic properties.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel organic materials with specific electronic properties.

    Biological Studies: It is used in research to understand its interactions with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of N-((5-benzoylthiophen-2-yl)methyl)-3-(phenylthio)propanamide involves its interaction with specific molecular targets. The benzoyl and phenylthio groups are believed to play a crucial role in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    N-((5-benzoylthiophen-2-yl)methyl)-3-(phenylthio)butanamide: Similar structure with a butanamide group instead of a propanamide group.

    N-((5-benzoylthiophen-2-yl)methyl)-3-(phenylthio)acetamide: Similar structure with an acetamide group instead of a propanamide group.

Uniqueness

N-((5-benzoylthiophen-2-yl)methyl)-3-(phenylthio)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both benzoyl and phenylthio groups in conjunction with the propanamide moiety allows for versatile interactions in various chemical and biological environments, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[(5-benzoylthiophen-2-yl)methyl]-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO2S2/c23-20(13-14-25-17-9-5-2-6-10-17)22-15-18-11-12-19(26-18)21(24)16-7-3-1-4-8-16/h1-12H,13-15H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBTKHUMUPMEUHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(S2)CNC(=O)CCSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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